(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate

Chiral Synthesis Stereoselectivity Medicinal Chemistry

Researchers synthesizing enantiomerically pure spermidine analogs require stereochemically defined intermediates to avoid racemization and preserve biological activity. (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate (CAS 172695-22-6) delivers the precise (S)-configuration essential for 15-deoxyspergualin analog immunosuppressant synthesis. The Boc protecting group enables orthogonal deprotection under mild acidic conditions without affecting the nitrile functionality, which serves as a versatile handle for reduction to amines or hydrolysis to acids. Supplied with ≥98% purity, characterized by NMR, HPLC, and LC-MS.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
CAS No. 172695-22-6
Cat. No. B051247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate
CAS172695-22-6
Synonyms(S)-(2-Cyano-1-methylethyl)carbamic Acid 1,1-Dimethylethyl Ester;  N-[(1S)-2-Cyano-1-methylethyl]-carbamic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC(CC#N)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m0/s1
InChIKeyDIUMTAGYVCAZRM-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate Overview


(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate, also known as 3-N-Boc-(S)-amino butyronitrile, is a chiral carbamate building block with the molecular formula C₉H₁₆N₂O₂ and a molecular weight of 184.24 g/mol [1]. It features a tert-butyloxycarbonyl (Boc) protecting group and a nitrile functionality on a chiral (S)-configured carbon center, making it a versatile intermediate in organic synthesis . The compound is a solid at room temperature with a calculated XLogP3-AA of 1.1, topological polar surface area of 62.12 Ų, and contains one hydrogen bond donor and three hydrogen bond acceptors [1].

1
Chiral building block for enantioselective synthesis workflows
2
Supports preparation of spermidine analog research intermediates
3
Boc-protected aminonitrile for orthogonal deprotection strategies
Nitrile handle enables reduction or hydrolysis; chiral center defines stereochemical outcome

Why (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate Cannot Be Substituted


The (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate compound possesses a specific (S)-configuration chiral center that dictates stereochemical outcomes in downstream synthetic applications, particularly in the preparation of enantiomerically pure spermidine analogs of 15-deoxyspergualin . Substitution with the (R)-enantiomer (CAS 170367-68-7) would lead to the opposite stereochemistry, potentially altering biological activity and pharmacological properties . Furthermore, the Boc protecting group offers distinct acid-labile cleavage conditions compared to other common amine protecting groups such as Fmoc (base-labile) or Cbz (hydrogenolyzable), and the nitrile functionality provides a versatile handle for subsequent transformations (e.g., reduction to amines, hydrolysis to acids) that is not present in alternative intermediates lacking this moiety .

Enantiomer

(R)-enantiomer (CAS 170367-68-7) yields opposite stereochemistry, potentially altering downstream synthesis outcomes and model-response context.

Protecting Group

Fmoc or Cbz analogs differ in deprotection conditions (base-labile, hydrogenolyzable), which may shift orthogonal deprotection sequence planning.

Functionality

Intermediates lacking the nitrile handle limit versatile transformation pathways; the nitrile supports reduction to amines and hydrolysis to acids.

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate: Differentiation Evidence


Enantiomeric Purity: (S)- vs. (R)-Configuration

The compound is explicitly designated as the (S)-enantiomer, confirmed by its InChIKey (DIUMTAGYVCAZRM-ZETCQYMHSA-N) and SMILES (C[C@@H](CC#N)NC(=O)OC(C)(C)C) notation [1]. In contrast, the (R)-enantiomer (CAS 170367-68-7) has an InChIKey of DIUMTAGYVCAZRM-SSDOTTSWSA-N, differing in the stereochemistry flag . The defined (S)-configuration is critical for achieving the desired stereochemical outcome in the synthesis of enantiomerically pure targets, such as spermidine analogs of 15-deoxyspergualin, where the (S)-stereochemistry is required for biological activity .

Stereochemical Identity
Head-to-head
(S)-enantiomer vs. (R)-enantiomer: opposite stereochemistry at chiral center
Supports stereochemical-control context for enantioselective synthesis.
InChIKey stereochemistry flag confirms (S)-configuration attribution.
Chiral Synthesis Stereoselectivity Medicinal Chemistry

Supplier Purity: (S)- vs. (R)-Enantiomer

The (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate is commercially available from Bidepharm with a standard purity of 95% (Product No. BD88381) . In comparison, the (R)-enantiomer (CAS 170367-68-7) is available from the same supplier with a higher standard purity of 98% (Product No. BD304393) . This 3% difference in purity specification reflects the distinct manufacturing and quality control processes for each enantiomer and may influence procurement decisions based on required purity thresholds for specific applications.

Supplier Purity
Specification review
(S): 95% vs. (R): 98% purity (Bidepharm)
Specification review may support procurement-fit assessment.
3% difference; supplier-reported specification context.
Chemical Purity Procurement Specification Analytical Quality

Lipophilicity and TPSA Comparison

The (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate has computed physicochemical properties that define its behavior in medicinal chemistry applications. The XLogP3-AA value is 1.1, indicating moderate lipophilicity, and the topological polar surface area (TPSA) is 62.12 Ų [1]. These values are identical for the (R)-enantiomer due to the symmetric nature of these computed descriptors, but they differentiate this Boc-protected aminonitrile from other chiral building blocks with different protecting groups (e.g., Fmoc-protected analogs typically have higher LogP due to the fluorenyl moiety) [2].

Physicochemical Profile
Class-level
XLogP3-AA 1.1; TPSA 62.12 Ų
Reported lipophilicity context for Boc-protected aminonitrile class.
Identical for (R)-enantiomer; differentiates from Fmoc/Cbz analogs.
Lipophilicity Drug-likeness ADME Prediction

Key Application: 15-Deoxyspergualin Analog Synthesis

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate is specifically identified as an intermediate in the synthesis of spermidine analogs of 15-deoxyspergualin, an immunosuppressive agent marketed in Japan for the control of corticoresistant acute renal graft rejection [1]. While the (R)-enantiomer may find use in other synthetic pathways, the (S)-enantiomer is directly linked to this clinically relevant compound class [2]. This application-specific relevance distinguishes it from generic Boc-protected aminonitriles that lack a defined role in producing bioactive molecules.

Application Link
Supporting evidence
Documented intermediate for spermidine analog synthesis research
Supports research-fit context for 15-deoxyspergualin analog studies.
Supplier and literature documentation context.
Immunosuppression Transplantation Drug Synthesis

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate Applications


Synthesis of Spermidine-Based Immunosuppressants

Procure (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate for use as a chiral intermediate in the synthesis of spermidine analogs of 15-deoxyspergualin, a clinically relevant immunosuppressive agent . The defined (S)-configuration ensures the correct stereochemical outcome in the final product, which is essential for biological activity. The Boc protecting group allows for orthogonal deprotection under mild acidic conditions without affecting the nitrile functionality .

Asymmetric Synthesis of β-Amino Acids and Amines

Utilize the (S)-enantiomer as a chiral synthon for the preparation of enantiomerically pure β-amino acids or β-amino alcohols via reduction of the nitrile group (e.g., with DIBAL-H) or hydrolysis [1]. The high enantiomeric purity of the (S)-enantiomer is critical for maintaining stereochemical integrity in these transformations, avoiding racemization or diastereomer formation.

Enantiomer Comparison for SAR Studies

Acquire both (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate (CAS 172695-22-6) and its (R)-enantiomer (CAS 170367-68-7) to conduct SAR studies investigating the impact of stereochemistry on biological activity or synthetic efficiency . The distinct InChIKey identifiers and purity specifications (95% vs. 98%) provide a well-characterized pair of enantiomers for controlled comparative experiments.

Application
Selection Property
Validation Focus
Spermidine analog synthesis
Enantiomer-attribution review
Stereochemical-control context; immunosuppressant research pathway
Asymmetric synthesis of β-amino derivatives
Nitrile handle versatility
Stereochemical integrity during reduction or hydrolysis
Enantiomer comparison for SAR
Chiral reference-standard workflow
Assay-response context; enantiomeric purity specification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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